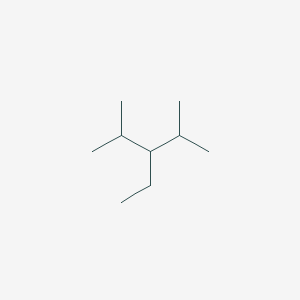

3-Ethyl-2,4-dimethylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2,4-dimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-9(7(2)3)8(4)5/h7-9H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHAGZNBWKUMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147778 | |

| Record name | 3-Ethyl-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-87-7 | |

| Record name | 2,4-Dimethyl-3-ethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2,4-dimethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2,4-dimethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-2,4-dimethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2,4-dimethylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.684 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ETHYL-2,4-DIMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZGK90M81DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2,4-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Ethyl-2,4-dimethylpentane (CAS No: 1068-87-7), a branched alkane of interest in various fields of chemical research.[1][2][3] This document collates essential quantitative data, details standard experimental methodologies for property determination, and illustrates its synthetic pathways. As a saturated hydrocarbon, its primary reactions include combustion and halogenation.[1] This guide is intended to serve as a foundational resource for professionals requiring detailed information on this compound.

Core Chemical and Physical Properties

This compound is a saturated acyclic hydrocarbon with the general chemical formula C₉H₂₀.[1][2][3][4] It is one of the many isomers of nonane.[1] The degree and nature of its branching significantly influence its physical properties, such as its boiling and melting points, when compared to its linear isomer, n-nonane, and more highly branched isomers.[1]

Data Presentation

The quantitative chemical and physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Unit | Source(s) |

| IUPAC Name | This compound | - | [2][3] |

| Synonyms | 2,4-Dimethyl-3-ethylpentane | - | [2][3] |

| CAS Number | 1068-87-7 | - | [1][2][3] |

| Molecular Formula | C₉H₂₀ | - | [1][2][3][5] |

| Molecular Weight | 128.255 g/mol | g/mol | [1][2][3][5] |

| Density (at 20°C) | 0.719 - 0.7365 | g/cm³ | [1][5] |

| Boiling Point | 136.0 - 137.0 | °C | [1][5] |

| Melting Point | -122.2 | °C | [1] |

| Flash Point | 26.7 | °C | [5] |

| Vapor Pressure (at 25°C) | 9.26 - 10.1 | mmHg | [1][5] |

| Refractive Index | 1.404 - 1.4115 | - | [6] |

| InChI | InChI=1S/C9H20/c1-6-9(7(2)3)8(4)5/h7-9H,6H2,1-5H3 | - | [2][3] |

| InChIKey | VLHAGZNBWKUMRW-UHFFFAOYSA-N | - | [1][2][3] |

| Canonical SMILES | CCC(C(C)C)C(C)C | - | [4] |

Synthetic Pathways

The synthesis of this compound can be achieved through several established organic chemistry routes. These pathways are crucial for obtaining the compound for research and industrial applications. The primary methods involve the construction of its branched carbon skeleton through reactions that form new carbon-carbon bonds.

General Synthesis Workflow

The overall logic for synthesizing a complex alkane like this compound involves creating a precursor molecule with the correct carbon framework, often containing a functional group, which is then removed in a final step to yield the saturated hydrocarbon.

References

- 1. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. ASTM D4052 Density Meter: DMA | Anton Paar [anton-paar.com]

- 4. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 5. Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester (ASTM D 93) [pachemtech.eu]

- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

An In-depth Technical Guide to 3-Ethyl-2,4-dimethylpentane: IUPAC Nomenclature and Structure

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the chemical compound 3-Ethyl-2,4-dimethylpentane, focusing on its IUPAC nomenclature and molecular structure. It is intended to serve as a technical resource for professionals in the fields of chemistry and drug development.

IUPAC Nomenclature Analysis

The name this compound is the correct and systematically derived name for this branched alkane according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The process for determining this name is as follows:

-

Identification of the Parent Chain : The first step in IUPAC nomenclature is to identify the longest continuous chain of carbon atoms in the molecule.[1] In the structure of this compound, the longest chain consists of five carbon atoms. Therefore, the parent name of the alkane is "pentane".[2]

-

Numbering the Parent Chain : The parent chain must be numbered to assign the lowest possible locants (numbers) to the substituent groups.[3][4] Numbering the five-carbon chain from either direction results in the same set of locants for the substituents: 2, 3, and 4.

-

Identification of Substituents : The groups attached to the parent chain are identified and named. In this molecule, there are two methyl (-CH₃) groups and one ethyl (-CH₂CH₃) group.

-

Alphabetical Ordering and Assembly : The substituents are listed in alphabetical order, ignoring prefixes such as "di-", "tri-", etc.[1] Thus, "ethyl" precedes "methyl". The final name is assembled by indicating the locant of each substituent followed by its name, with the parent alkane name at the end. The presence of two methyl groups is indicated by the prefix "di-".

This systematic approach confirms that This compound is the correct IUPAC name.

Molecular Structure and Properties

This compound is a saturated hydrocarbon with the chemical formula C₉H₂₀.[5][6] It is an isomer of nonane. The structure consists of a central five-carbon pentane chain with methyl groups at the second and fourth positions and an ethyl group at the third position.

(CH₃)₂CH-CH(CH₂CH₃)-CH(CH₃)₂[7]

The branching in its structure influences its physical properties. For example, it has a higher boiling point than more compact, highly branched isomers like 2,2,4,4-tetramethylpentane due to a larger surface area, which leads to stronger intermolecular van der Waals forces.[7]

The following table summarizes key physical and chemical properties of this compound.

| Property | Value | Units | Source(s) |

| Molecular Weight | 128.25 g/mol | g/mol | [8] |

| CAS Registry Number | 1068-87-7 | N/A | [5][8] |

| Boiling Point | 136.0 - 137.0 | °C | [7][9] |

| Melting Point | -122.2 | °C | [7] |

| Density (at 20°C) | 0.7365 | g/cm³ | [7] |

| Critical Temperature | 307 | °C | [9] |

| Critical Pressure | 21.5 | atm | [9] |

| InChIKey | VLHAGZNBWKUMRW-UHFFFAOYSA-N | N/A | [8] |

Molecular Visualization

The following diagram, generated using the DOT language, illustrates the chemical structure and connectivity of this compound.

Caption : Molecular graph of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. Organic Nomenclature [www2.chemistry.msu.edu]

- 4. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 6. This compound - Wikidata [wikidata.org]

- 7. This compound | 1068-87-7 | Benchchem [benchchem.com]

- 8. This compound | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [stenutz.eu]

An In-depth Technical Guide to 3-Ethyl-2,4-dimethylpentane (CAS: 1068-87-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4-dimethylpentane, a branched-chain alkane, is a nine-carbon saturated hydrocarbon. As an isomer of nonane, its distinct structure imparts specific physical and chemical properties that are of interest in various fields of chemical research. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, spectroscopic characterization, and safety information. The study of such branched alkanes is fundamental to understanding structure-property relationships in organic chemistry.[1]

Chemical and Physical Properties

The molecular structure of this compound influences its physical properties. The branching in its carbon skeleton, while significant, is less compact than some other nonane isomers, which has a direct impact on its boiling point. For instance, it has a higher boiling point than more highly branched isomers like 2,2,4,4-tetramethylpentane, which is attributed to a larger surface area leading to stronger intermolecular van der Waals forces.[1] Conversely, its melting point is substantially lower than that of the linear n-nonane, illustrating how branching disrupts efficient packing into a crystal lattice.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 1068-87-7 | [2][3][4] |

| Molecular Formula | C₉H₂₀ | [2][3] |

| Molecular Weight | 128.25 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2,4-Dimethyl-3-ethylpentane | [2][3] |

| InChI | InChI=1S/C9H20/c1-6-9(7(2)3)8(4)5/h7-9H,6H2,1-5H3 | [2][5] |

| InChIKey | VLHAGZNBWKUMRW-UHFFFAOYSA-N | [3][4][5] |

| Canonical SMILES | CCC(C(C)C)C(C)C | [2][3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Boiling Point | 136.1 °C at 760 mmHg | [1] |

| Melting Point | -122.2 °C | [1] |

| Density | 0.719 g/cm³ | |

| Flash Point | 26.7 °C | |

| Vapor Pressure | 9.26 mmHg at 25°C | |

| Kovats Retention Index | Standard non-polar: 833, 836, 838 | [2] |

Synthesis Methodologies

Alkylation Reactions

Alkylation provides a direct method for constructing the carbon-carbon bonds necessary for synthesizing branched alkanes.[1] A common strategy involves the alkylation of a 2,4-dimethylpentane derivative with an ethyl halide.[1] This reaction typically proceeds via a nucleophilic substitution mechanism where a potent nucleophile, such as an enolate derived from a ketone, attacks the electrophilic carbon of the ethyl halide.[1]

Experimental Protocol: General Alkylation of a Hydrocarbon

-

Deprotonation: A suitable starting material, such as a derivative of 2,4-dimethylpentane containing an acidic proton, is dissolved in an appropriate aprotic solvent (e.g., tetrahydrofuran, diethyl ether).

-

The solution is cooled to a low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

A strong base (e.g., lithium diisopropylamide, n-butyllithium) is added dropwise to generate the carbanion.

-

Alkylation: The alkylating agent, in this case an ethyl halide (e.g., ethyl iodide or ethyl bromide), is added to the solution containing the carbanion.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period to ensure complete reaction.

-

Work-up: The reaction is quenched by the addition of a proton source, such as water or a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by distillation to yield the final alkane.

Caption: General workflow for the synthesis of this compound via alkylation.

Grignard Reaction Pathways

A Grignard reaction can be employed to construct a tertiary alcohol with the required carbon skeleton, which can then be reduced to the target alkane. For example, the reaction of sec-butylmagnesium bromide with 3-pentanone would yield 3-ethyl-2,4-dimethyl-3-pentanol.[1] This tertiary alcohol can subsequently be converted to this compound.

Experimental Protocol: General Grignard Reaction for Tertiary Alcohol Synthesis

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed. Anhydrous diethyl ether or tetrahydrofuran is added, and a small amount of an alkyl halide (e.g., sec-butyl bromide) is introduced to initiate the reaction. The remaining alkyl halide, dissolved in the anhydrous solvent, is added dropwise to maintain a gentle reflux.

-

Reaction with Ketone: The Grignard reagent is cooled in an ice bath, and a solution of the ketone (e.g., 3-pentanone) in the anhydrous solvent is added dropwise.[6]

-

The reaction mixture is stirred at room temperature for a period to ensure complete reaction.

-

Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

-

Reduction to Alkane: The tertiary alcohol can be reduced to the alkane via a two-step process involving dehydration to an alkene followed by catalytic hydrogenation, or through other deoxygenation methods.

Caption: Grignard reaction pathway for the synthesis of this compound.

Catalytic Hydrogenation of a Ketone Precursor

Another synthetic route involves the reduction of a suitable ketone precursor, such as 4-ethyl-5-methylhexan-3-one, to the corresponding alkane.[1] The direct hydrogenation of a highly branched ketone to an alkane can be challenging due to steric hindrance.[1]

Experimental Protocol: General Catalytic Hydrogenation of a Ketone

-

Reaction Setup: The ketone, a suitable solvent (e.g., ethanol, acetic acid), and a hydrogenation catalyst (e.g., palladium on carbon, platinum oxide) are placed in a high-pressure reaction vessel (autoclave).

-

Hydrogenation: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure.

-

The reaction mixture is heated and stirred for a specified time until the reaction is complete.

-

Work-up: The vessel is cooled, and the pressure is carefully released.

-

The reaction mixture is filtered to remove the catalyst.

-

The solvent is removed under reduced pressure.

-

Purification: The resulting crude alkane is purified by distillation.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features and Interpretation | Source(s) |

| ¹H NMR | The proton NMR spectrum provides a detailed map of the proton environments. The four methyl groups are diastereotopic, leading to potentially distinct chemical shifts. The methyl protons of the ethyl group appear as a triplet, while the methylene protons of the ethyl group appear as a quartet. The methine protons will appear as complex multiplets. | [1][5] |

| ¹³C NMR | The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Due to the molecule's symmetry, fewer than nine signals would be expected. | [2] |

| Infrared (IR) Spectroscopy | The IR spectrum is characteristic of a saturated alkane, showing strong C-H stretching vibrations between 2850 and 3000 cm⁻¹ and C-H bending vibrations around 1365-1470 cm⁻¹. The absence of significant absorptions in other regions indicates the lack of functional groups. | [7][8][9] |

| Mass Spectrometry (MS) | Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound. The fragmentation pattern provides structural information. | [1][2][10] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[11][12]

-

Flammability: Alkanes are highly flammable and can form explosive mixtures with air. Keep away from open flames, sparks, and other ignition sources.[12]

-

Health Hazards: Prolonged or repeated exposure may cause skin irritation.[11][12] Inhalation of high concentrations of vapors may cause dizziness and nausea.[12] It is recommended to handle this compound in a well-ventilated area or in a fume hood.[12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12]

-

Disposal: Dispose of the chemical in accordance with local environmental regulations. Avoid release into the environment.[12]

Applications

Due to its specific physicochemical properties, this compound has applications in several areas:

-

Reference Compound: It is used as a reference compound in analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) for the identification and quantification of other hydrocarbons.[1]

-

Solvent: Like other alkanes, it can be used as a nonpolar solvent in various industrial and laboratory applications.[11]

-

Fuel Additive: It can be used as an additive in diesel to improve fuel performance.[11]

Caption: Relationship between the structure of this compound and its physical properties.

References

- 1. This compound | 1068-87-7 | Benchchem [benchchem.com]

- 2. This compound | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. This compound [stenutz.eu]

- 5. 2,4-DIMETHYL-3-ETHYLPENTANE(1068-87-7) 1H NMR spectrum [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 8. C7H16 infrared spectrum of 2,4-dimethylpentane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2,4-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C7H16 infrared spectrum of 3-ethylpentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 3-ethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 11. chembk.com [chembk.com]

- 12. tutorchase.com [tutorchase.com]

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,4-dimethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Ethyl-2,4-dimethylpentane, a branched alkane of interest in various chemical and industrial applications. The information is presented to be of maximal utility to researchers, scientists, and professionals in drug development and related fields.

Core Physical and Chemical Data

This compound is a saturated acyclic hydrocarbon with the chemical formula C9H20.[1][2][3] Its structure and branching significantly influence its physical characteristics.

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C9H20 | - | [1][2][3] |

| Molecular Weight | 128.255 | g/mol | [1][2][3][4] |

| Boiling Point | 136.1 - 137 | °C at 760 mmHg | [1][3][5][6][7] |

| Melting Point | -122.2 | °C | [6][7] |

| Density | 0.719 - 0.7365 | g/cm³ at 20°C | [1][3][6][7] |

| Refractive Index | 1.404 - 1.4131 | at 20°C | [1][3][6][7] |

| Flash Point | 26.7 | °C | [1][3] |

| Vapor Pressure | 9.26 - 10.1 | mmHg at 25°C | [1][3][6] |

| Enthalpy of Vaporization | 42.30 | kJ/mol | [6] |

| Enthalpy of Formation (Gas) | -227.40 | kJ/mol | [6] |

Experimental Protocols

The determination of the physical properties of liquid hydrocarbons such as this compound follows established laboratory procedures. Below are detailed methodologies for measuring boiling point, density, and refractive index.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a common and efficient technique for determining the boiling point of a small liquid sample.[8]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or other attachment method

-

Heat source (e.g., Bunsen burner)

-

Heating oil (e.g., mineral oil)

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[8]

-

A capillary tube, with its open end facing down, is inserted into the liquid.[8]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

This assembly is then placed into the Thiele tube containing heating oil, ensuring the sample is immersed.[8]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

-

As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous stream of bubbles will emerge from the capillary tube.[8]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.[9]

Density Determination

The density of a liquid hydrocarbon can be determined using a straightforward mass-to-volume measurement.

Apparatus:

-

Graduated cylinder (e.g., 50 mL)

-

Analytical balance

Procedure:

-

The mass of a clean, dry graduated cylinder is accurately measured and recorded.

-

A specific volume of this compound (e.g., 25 mL) is carefully measured into the graduated cylinder, reading the bottom of the meniscus.

-

The total mass of the graduated cylinder and the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is calculated by dividing the mass of the liquid by the measured volume (Density = Mass / Volume).

-

For improved accuracy, the procedure should be repeated multiple times, and the average density calculated.[10] It is also crucial to control and record the temperature, as density is temperature-dependent.

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through a substance, is a valuable physical property for identifying and assessing the purity of liquid compounds.[11] An Abbe refractometer is commonly used for this measurement.

Apparatus:

-

Abbe refractometer

-

Light source (typically a sodium D line source, 589 nm)

-

Dropper or pipette

-

Solvent for cleaning (e.g., acetone or ethanol)

-

Lens tissue

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with lens tissue.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prism is closed and locked.

-

The light source is positioned to illuminate the prism.

-

While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

-

The compensator is adjusted to eliminate any color fringe at the boundary, making the dividing line sharp.

-

The borderline is aligned with the crosshairs in the eyepiece.

-

The refractive index is then read from the instrument's scale.

-

The temperature should be recorded, as refractive index is temperature-dependent, and a correction can be applied if the measurement is not performed at the standard 20°C.[11][12]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the key physical properties of this compound.

Caption: Experimental workflow for determining physical properties.

References

- 1. Pentane,3-ethyl-2,4-dimethyl- | CAS#:1068-87-7 | Chemsrc [chemsrc.com]

- 2. This compound | C9H20 | CID 14040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1068-87-7 [chemnet.com]

- 4. Pentane, 3-ethyl-2,4-dimethyl- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. This compound | 1068-87-7 | Benchchem [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. m.youtube.com [m.youtube.com]

- 11. athabascau.ca [athabascau.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on 3-Ethyl-2,4-dimethylpentane: Molecular Properties

This guide provides essential molecular information for 3-Ethyl-2,4-dimethylpentane, tailored for researchers, scientists, and drug development professionals. The following sections detail the compound's molecular formula and weight, presented in a clear, tabular format for ease of reference.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for a variety of applications, including analytical chemistry, reaction stoichiometry, and material characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₂₀ | [1][2][3][4][5] |

| Molecular Weight | 128.2551 g/mol | [1] |

| Molar Mass | 128.26 g/mol | [6] |

Logical Relationship of Molecular Properties

The following diagram illustrates the hierarchical relationship between the chemical name, its corresponding molecular formula, and its calculated molecular weight. This visualization provides a clear workflow for understanding how the identity of a chemical compound relates to its fundamental physical properties.

References

Stereoisomerism in C9H20 Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of stereoisomerism in the C9H20 alkane series, commonly known as nonanes. While seemingly simple hydrocarbons, the structural diversity of nonane isomers leads to a fascinating array of stereochemical complexity. Understanding this complexity is crucial for applications in petrochemical analysis, materials science, and as reference standards in stereoselective synthesis. This document details the structural isomers of C9H20, identifies chiral centers leading to stereoisomerism, and outlines experimental protocols for their separation and analysis.

Structural Isomers of C9H20

The molecular formula C9H20 represents 35 distinct structural isomers.[1][2][3] These isomers are categorized based on the length of their principal carbon chain and the nature and position of their alkyl substituents. The isomers range from the linear n-nonane to highly branched structures like 2,2,4,4-tetramethylpentane. A systematic nomenclature is essential to distinguish between these structurally diverse molecules.

Stereoisomerism in C9H20 Isomers

A significant number of the 35 structural isomers of C9H20 exhibit stereoisomerism due to the presence of one or more chiral centers. A chiral center is a carbon atom bonded to four different groups.[4] The presence of n chiral centers in a molecule can give rise to a maximum of 2n stereoisomers. These stereoisomers exist as pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

Quantitative Summary of Stereoisomerism

The following table summarizes the 35 structural isomers of C9H20, identifying the presence of chiral centers and the resulting number of stereoisomers for each.

| IUPAC Name | Chiral Center(s) Present | Number of Stereoisomers |

| n-Nonane | No | 1 |

| 2-Methyloctane | Yes (C2) | 2 |

| 3-Methyloctane | Yes (C3) | 2 |

| 4-Methyloctane | Yes (C4) | 2[5] |

| 2,2-Dimethylheptane | No | 1 |

| 2,3-Dimethylheptane | Yes (C3) | 2 |

| 2,4-Dimethylheptane | Yes (C4) | 2[1][6][7] |

| 2,5-Dimethylheptane | Yes (C5) | 2 |

| 2,6-Dimethylheptane | No | 1 |

| 3,3-Dimethylheptane | No | 1 |

| 3,4-Dimethylheptane | Yes (C3, C4) | 4[8][9] |

| 3,5-Dimethylheptane | Yes (C3, C5) | 3 (meso + 1 pair of enantiomers)[10][11][12] |

| 4,4-Dimethylheptane | No | 1 |

| 3-Ethylheptane | Yes (C3) | 2[13] |

| 4-Ethylheptane | No | 1 |

| 2,2,3-Trimethylhexane | Yes (C3) | 2 |

| 2,2,4-Trimethylhexane | Yes (C4) | 2[14][15] |

| 2,2,5-Trimethylhexane | No | 1 |

| 2,3,3-Trimethylhexane | No | 1 |

| 2,3,4-Trimethylhexane | Yes (C3, C4) | 4[3][16][17][18] |

| 2,3,5-Trimethylhexane | Yes (C3) | 2 |

| 2,4,4-Trimethylhexane | No | 1 |

| 3,3,4-Trimethylhexane | Yes (C4) | 2 |

| 3-Ethyl-2-methylhexane | Yes (C3) | 2 |

| 4-Ethyl-2-methylhexane | Yes (C4) | 2 |

| 3-Ethyl-3-methylhexane | No | 1 |

| 3-Ethyl-4-methylhexane | Yes (C3, C4) | 4[19][20][21][22] |

| 2,2,3,3-Tetramethylpentane | No | 1 |

| 2,2,3,4-Tetramethylpentane | Yes (C3, C4) | 4 |

| 2,2,4,4-Tetramethylpentane | No | 1 |

| 2,3,3,4-Tetramethylpentane | Yes (C4) | 2 |

| 3-Ethyl-2,2-dimethylpentane | No | 1 |

| 3-Ethyl-2,3-dimethylpentane | Yes (C3) | 2 |

| 3-Ethyl-2,4-dimethylpentane | Yes (C3) | 2 |

| 3,3-Diethylpentane | No | 1 |

Experimental Protocols for Separation of Stereoisomers

The separation of alkane isomers, particularly enantiomers, is a challenging analytical task due to their non-polar nature and similar physical properties. Chiral gas chromatography (GC) is the predominant technique for the enantioseparation of volatile alkanes.

Chiral Gas Chromatography (GC) Methodology

Objective: To separate the enantiomers of a chiral C9H20 alkane.

Instrumentation: A high-resolution gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

Key Experimental Parameters:

-

Chiral Stationary Phase (CSP): Modified cyclodextrins are the most effective CSPs for alkane enantioseparation.[2][23] The choice of cyclodextrin and its derivatives is critical for achieving optimal separation.

-

α-cyclodextrin: Suitable for smaller chiral alkanes.

-

β-cyclodextrin: A versatile option for a broad range of chiral compounds, including many nonane isomers.[2]

-

γ-cyclodextrin: Preferred for larger, more sterically hindered chiral alkanes.[2]

-

Commonly used derivatives include permethylated, acetylated, and propionylated cyclodextrins, which enhance enantioselectivity.

-

-

Column Dimensions: Typical capillary columns for this application have an internal diameter of 0.25 mm and a length of 25-30 meters.

-

Carrier Gas and Flow Rate: Hydrogen is often the preferred carrier gas due to its high efficiency, allowing for faster analysis times. Optimal linear velocities are typically in the range of 60-80 cm/sec.[2]

-

Temperature Program: Lower elution temperatures generally improve enantiomeric resolution. A slow temperature ramp, typically 1-2°C/min, is recommended to maximize the separation of enantiomers.[2]

-

Injection: The choice between split and splitless injection depends on the sample concentration. For trace analysis, splitless injection is preferred, while for bulk samples, a split injection is used to avoid column overloading.

-

Sample Preparation: The alkane sample is typically dissolved in a volatile, non-polar solvent such as hexane or pentane before injection.

Procedure:

-

Install the appropriate chiral capillary column in the gas chromatograph.

-

Condition the column according to the manufacturer's instructions to ensure a stable baseline.

-

Set the initial oven temperature, temperature program, carrier gas flow rate, and detector parameters.

-

Prepare a dilute solution of the C9H20 isomer mixture or the isolated chiral isomer in a suitable solvent.

-

Inject the sample into the GC.

-

Record the chromatogram and identify the separated enantiomers based on their retention times. The elution order of the enantiomers is specific to the chiral stationary phase used.

Visualization of Isomeric Relationships

The following diagrams, generated using the DOT language, illustrate the hierarchical relationship between the different classes of C9H20 isomers and the concept of stereoisomerism for a chiral example.

Caption: Hierarchical classification of C9H20 structural isomers.

Caption: Stereoisomeric relationships for 3,4-dimethylheptane.

Conclusion

The C9H20 alkanes, despite their simple elemental composition, present a rich landscape of structural and stereoisomerism. A thorough understanding of the number and nature of these isomers is fundamental for various scientific and industrial applications. The detailed analysis of chiral centers and the resulting stereoisomers, combined with robust experimental protocols for their separation, provides a powerful toolkit for researchers in fields ranging from analytical chemistry to drug development. The methodologies outlined in this guide, particularly the application of chiral gas chromatography, are essential for the unambiguous identification and quantification of the stereoisomers of nonane.

References

- 1. homework.study.com [homework.study.com]

- 2. benchchem.com [benchchem.com]

- 3. homework.study.com [homework.study.com]

- 4. homework.study.com [homework.study.com]

- 5. 4-Methyloctane | 2216-34-4 | Benchchem [benchchem.com]

- 6. Buy 2,4-Dimethylheptane (EVT-315669) | 2213-23-2 [evitachem.com]

- 7. homework.study.com [homework.study.com]

- 8. How many stereoisomers are possible for 3 4dimethylheptane class 12 chemistry CBSE [vedantu.com]

- 9. (3R,4S)-3,4-dimethylheptane | C9H20 | CID 59954460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3,5-Dimethylheptane | 926-82-9 | Benchchem [benchchem.com]

- 11. Buy 3,5-Dimethylheptane (EVT-289140) | 926-82-9 [evitachem.com]

- 12. Heptane, 3,5-dimethyl- [webbook.nist.gov]

- 13. brainly.com [brainly.com]

- 14. Buy (S)-2,2,4-Trimethylhexane | 618380-26-0 [smolecule.com]

- 15. 2,2,4-Trimethylhexane | C9H20 | CID 28022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Solved The skeletal structure of 2,3,4-trimethylhexane is | Chegg.com [chegg.com]

- 17. Hexane, 2,3,4-trimethyl- [webbook.nist.gov]

- 18. Solved 4. The skeletal structure of 2,3,4-trimethylhexane is | Chegg.com [chegg.com]

- 19. benchchem.com [benchchem.com]

- 20. 3-Ethyl-4-methylhexane | C9H20 | CID 18314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. quora.com [quora.com]

- 22. Hexane, 3-ethyl-4-methyl- [webbook.nist.gov]

- 23. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structural Isomers of Nonane and Their Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 35 structural isomers of nonane (C₉H₂₀), with a central focus on their boiling points. This document details the relationship between molecular structure and physical properties, offers standardized experimental protocols for boiling point determination, and presents the data in a clear, comparative format. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction to Nonane and its Isomers

Nonane is an alkane with the chemical formula C₉H₂₀.[1] It exists as 35 structural isomers, which are molecules that have the same molecular formula but different structural arrangements of atoms.[2] These structural differences, primarily in the degree of branching of the carbon chain, lead to variations in their physical properties, most notably their boiling points. The straight-chain isomer, n-nonane, serves as the reference compound for comparing the properties of its branched counterparts.

The boiling point of a substance is a critical physical property that provides insights into the strength of intermolecular forces. For non-polar alkanes like nonane and its isomers, the primary intermolecular forces are London dispersion forces. The strength of these forces is influenced by the surface area of the molecule; larger, more linear molecules have greater surface area and thus stronger London dispersion forces, resulting in higher boiling points. Conversely, more compact, highly branched isomers have a smaller surface area, leading to weaker intermolecular forces and lower boiling points.

Data Presentation: Boiling Points of Nonane Isomers

The following table summarizes the available boiling point data for the structural isomers of nonane. The isomers are grouped by the length of their principal carbon chain and the nature of their branching.

| Isomer Name | Boiling Point (°C) |

| Nonane | |

| n-Nonane | 150.8[1][2][3] |

| Methyloctanes | |

| 2-Methyloctane | 143[4][5][6] |

| 3-Methyloctane | 144.2 |

| 4-Methyloctane | 142.5 |

| Dimethylheptanes | |

| 2,2-Dimethylheptane | 132[7][8][9] |

| 2,3-Dimethylheptane | 140.5 |

| 2,4-Dimethylheptane | 132.8 |

| 2,5-Dimethylheptane | 135.2 |

| 2,6-Dimethylheptane | 135.2 |

| 3,3-Dimethylheptane | 136.3 |

| 3,4-Dimethylheptane | 140.7 |

| 3,5-Dimethylheptane | 138.5 |

| 4,4-Dimethylheptane | 135.21[10] |

| Ethylheptanes | |

| 3-Ethylheptane | 141.1 |

| 4-Ethylheptane | 141.1[11][12][13] |

| Trimethylhexanes | |

| 2,2,3-Trimethylhexane | 134.3 |

| 2,2,4-Trimethylhexane | 127.2 |

| 2,2,5-Trimethylhexane | 123.9[14] |

| 2,3,3-Trimethylhexane | 140.3[15] |

| 2,3,4-Trimethylhexane | 138.8 |

| 2,3,5-Trimethylhexane | 132.8[16] |

| 2,4,4-Trimethylhexane | 131.9 |

| 3,3,4-Trimethylhexane | 142.2[17] |

| Ethylmethylhexanes | |

| 3-Ethyl-2-methylhexane | 139.8 |

| 3-Ethyl-3-methylhexane | 141.8 |

| 3-Ethyl-4-methylhexane | 138.8 |

| 4-Ethyl-2-methylhexane | 135.2 |

| Tetramethylpentanes | |

| 2,2,3,3-Tetramethylpentane | 140.3 |

| 2,2,3,4-Tetramethylpentane | 134.7 |

| 2,2,4,4-Tetramethylpentane | 122.3 |

| 2,3,3,4-Tetramethylpentane | 141.8 |

| Ethyl-dimethylpentanes | |

| 3-Ethyl-2,2-dimethylpentane | 134.7 |

| 3-Ethyl-2,3-dimethylpentane | 142.2 |

| 3-Ethyl-2,4-dimethylpentane | 133.3 |

| Propylhexanes | |

| 3-Propylhexane | 138.3 |

| 4-Propylhexane | 137.8 |

| Diethylpentanes | |

| 3,3-Diethylpentane | 146.5 |

Note: Boiling points can vary slightly depending on the source and experimental conditions. The data presented here is a compilation from various reputable sources.

Experimental Protocol: Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for determining the boiling point of small quantities of a liquid, such as a newly synthesized nonane isomer, is the micro boiling point or Siwoloboff method.

Materials:

-

Capillary tube (sealed at one end)

-

Melting point apparatus or a similar heating block with a thermometer

-

Small test tube or sample vial

-

The liquid sample of the nonane isomer

Procedure:

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

Capillary Insertion: The sealed capillary tube is placed into the test tube with its open end submerged in the liquid.

-

Heating: The test tube assembly is placed in the heating block of the melting point apparatus. The temperature is gradually increased.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is the air initially trapped in the capillary tube being expelled.

-

Boiling Point Determination: The heating is continued until a rapid and continuous stream of bubbles is observed. At this point, the heat source is removed, and the apparatus is allowed to cool slowly.

-

Recording: The boiling point is the temperature at which the stream of bubbles stops, and the liquid just begins to enter the capillary tube. This indicates that the vapor pressure of the liquid is equal to the external pressure.

-

Repetition: For accuracy, the determination should be repeated at least twice, and the average value should be taken as the boiling point.

Diagram of Experimental Workflow:

Caption: Workflow for micro boiling point determination.

Relationship Between Structure and Boiling Point

The data presented in the table clearly illustrates the inverse relationship between the degree of branching in nonane isomers and their boiling points. This trend can be explained by the effect of molecular shape on the strength of intermolecular London dispersion forces.

-

n-Nonane , the straight-chain isomer, has the highest boiling point (150.8 °C). Its linear structure allows for a large surface area of contact between adjacent molecules, maximizing the strength of the London dispersion forces.

-

Branched Isomers have lower boiling points than n-nonane. The introduction of methyl, ethyl, or propyl groups creates a more compact, spherical molecular shape. This reduces the effective surface area for intermolecular interactions, leading to weaker London dispersion forces that are easier to overcome with thermal energy.

-

Highly Branched Isomers , such as 2,2,4,4-tetramethylpentane, exhibit some of the lowest boiling points among the nonane isomers. Their highly compact and symmetrical structures significantly minimize the surface area available for intermolecular contact.

Diagram of Structure-Boiling Point Relationship:

Caption: Impact of branching on boiling point.

Conclusion

The 35 structural isomers of nonane provide an excellent case study for understanding the fundamental principles of structure-property relationships in organic chemistry. The clear trend of decreasing boiling points with increased branching is a direct consequence of the influence of molecular shape on the strength of London dispersion forces. This guide has provided a comprehensive compilation of boiling point data, a standardized experimental protocol for its determination, and a clear visualization of the underlying chemical principles. This information is vital for professionals in chemical research and drug development, where the physical properties of molecules are of paramount importance.

References

- 1. Nonane Formula, Structure & Isomers - Lesson | Study.com [study.com]

- 2. tceq.texas.gov [tceq.texas.gov]

- 3. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Methyloctane - Wikipedia [en.wikipedia.org]

- 7. Page loading... [wap.guidechem.com]

- 8. quora.com [quora.com]

- 9. Heptane, 2,2-dimethyl- (CAS 1071-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. 4,4-DIMETHYL HEPTANE CAS#: 1068-19-5 [m.chemicalbook.com]

- 11. Heptane, 4-ethyl- [webbook.nist.gov]

- 12. WTT- Under Construction Page [wtt-pro.nist.gov]

- 13. Heptane, 4-ethyl- | C9H20 | CID 16663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Page loading... [guidechem.com]

- 15. Hexane, 2,3,3-trimethyl- [webbook.nist.gov]

- 16. 2,3,5-Trimethylhexane | C9H20 | CID 14045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Hexane, 3,3,4-trimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 3-Ethyl-2,4-dimethylpentane

This technical guide provides a comprehensive overview of the available thermodynamic data for 3-Ethyl-2,4-dimethylpentane. It is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require accurate and detailed information on the thermodynamic behavior of this branched alkane. This document presents quantitative data in a structured format, details the experimental methodologies for the determination of these properties, and includes a visualization of the experimental workflow.

Physicochemical and Thermodynamic Data

The thermodynamic and physical properties of this compound are summarized in the tables below. These values are critical for understanding the compound's behavior in various chemical and physical processes.

Table 1: General Physicochemical Properties

| Property | Value | Unit |

| Molecular Formula | C₉H₂₀ | - |

| Molecular Weight | 128.2551 | g/mol |

| CAS Registry Number | 1068-87-7 | - |

| Boiling Point | 136.0 - 137.0 | °C |

| Melting Point | -122.2 | °C |

| Density (at 20°C) | 0.7365 | g/cm³ |

Table 2: Thermodynamic Properties

| Property | Value | Unit |

| Enthalpy of Vaporization (ΔvapH°) | 42.30 | kJ/mol |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -6130.19 ± 0.75 | kJ/mol |

| Enthalpy of Formation (Gas, ΔfH°gas) | -227.40 | kJ/mol |

Experimental Protocols

The determination of the thermodynamic properties of organic compounds such as this compound relies on a set of well-established experimental techniques, primarily centered around calorimetry.

2.1 Determination of Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is determined using a bomb calorimeter.

-

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath of known mass. By measuring the temperature increase of the water, the heat of combustion can be calculated.

-

Apparatus: The primary apparatus is a bomb calorimeter, which consists of a high-pressure stainless steel bomb, a water bath, a stirrer, a thermometer with high resolution, and an ignition system.

-

Procedure:

-

A weighed sample of this compound is placed in a crucible inside the bomb.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter.

-

The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is monitored and the final, maximum temperature is recorded.

-

The heat of combustion is calculated using the temperature change, the mass of the water, and the heat capacity of the calorimeter assembly.

-

2.2 Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be measured using a specialized calorimeter designed for this purpose.

-

Principle: A known amount of the liquid is vaporized at a constant temperature, and the energy required to induce this phase change is measured.

-

Apparatus: A vaporization calorimeter, which allows for precise measurement of heat input and the amount of substance vaporized.

-

Procedure:

-

The liquid sample is placed in the calorimeter and brought to its boiling point.

-

A known amount of electrical energy is supplied to the heater to maintain a constant rate of vaporization.

-

The amount of vapor produced is determined, often by condensing it and measuring its mass.

-

The enthalpy of vaporization is calculated from the energy input and the amount of substance vaporized.

-

2.3 Determination of Heat Capacity (Cp)

The heat capacity of a substance is determined using techniques such as Differential Scanning Calorimetry (DSC).

-

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This difference is used to determine the heat capacity of the sample.

-

Apparatus: A Differential Scanning Calorimeter.

-

Procedure:

-

A small, known mass of the sample is sealed in an aluminum pan. An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate.

-

The instrument measures the heat flow to the sample and the reference.

-

The difference in heat flow is proportional to the heat capacity of the sample.

-

2.4 Determination of Entropy (S°)

The standard entropy of a substance is typically not measured directly but is calculated using a combination of experimental data and thermodynamic principles.

-

Methodology:

-

The heat capacity of the substance is measured as a function of temperature from as low a temperature as possible up to the desired temperature.

-

The entropy is then calculated by integrating the heat capacity divided by the temperature (Cp/T) from 0 K to the desired temperature. This calculation also accounts for the entropy changes during phase transitions (solid-solid, solid-liquid, and liquid-gas).

-

For gases, statistical mechanics can also be used to calculate the entropy based on molecular properties.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of an organic compound.

3-Ethyl-2,4-dimethylpentane: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

3-Ethyl-2,4-dimethylpentane, a saturated acyclic hydrocarbon with the molecular formula C9H20, is a member of the nonane isomer family.[1][2] While its specific discovery and historical narrative are not extensively documented, its significance lies within the broader context of branched-chain alkane chemistry and its role as a reference compound in various analytical and synthetic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, potential synthetic routes, and analytical characterization methods. The information presented is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

This compound is a colorless, flammable liquid.[3] Its branched structure significantly influences its physical properties, such as boiling point and density, when compared to its linear isomer, n-nonane.[1] The compound's key identifiers and properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[4] |

| CAS Number | 1068-87-7[4] |

| Molecular Formula | C9H20[2][5] |

| Molecular Weight | 128.25 g/mol [1] |

| InChI Key | VLHAGZNBWKUMRW-UHFFFAOYSA-N[1] |

| Canonical SMILES | CCC(C(C)C)C(C)C[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Boiling Point | 136.1 °C at 760 mmHg[5] |

| Flash Point | 26.7 °C[5] |

| Density | 0.719 g/cm³[5] |

| Vapor Pressure | 9.26 mmHg at 25 °C[5] |

| Exact Mass | 128.15700 Da[5] |

Potential Synthetic Pathways

The synthesis of this compound can be approached through several established organic chemistry methodologies. Two plausible routes are outlined below.

A common strategy for constructing highly branched alkanes involves the use of a Grignard reagent to create a tertiary alcohol with the desired carbon skeleton. This intermediate is then dehydrated to an alkene and subsequently hydrogenated to the corresponding alkane.

Experimental Protocol:

-

Grignard Reagent Formation: Prepare sec-butylmagnesium bromide by reacting 2-bromobutane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Grignard Reaction: Add 3-pentanone dropwise to the prepared Grignard reagent at 0 °C. The reaction is then warmed to room temperature and stirred until completion.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethyl-2,4-dimethyl-3-pentanol.

-

Dehydration: Dehydrate the tertiary alcohol by heating with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid, to yield a mixture of alkene isomers.[1]

-

Hydrogenation: Subject the resulting alkene mixture to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to obtain this compound.

-

Purification: Purify the final product by fractional distillation.

Another potential route involves the alkylation of a suitable enolate with an appropriate alkyl halide.

Experimental Protocol:

-

Enolate Formation: Prepare the lithium enolate of a suitable ketone, for instance, by reacting 3-methyl-2-pentanone with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperature (-78 °C).

-

Alkylation: Add an ethyl halide, such as ethyl iodide, to the enolate solution and allow the reaction to proceed.

-

Workup: Quench the reaction with water and extract the product with an organic solvent.

-

Reduction: The resulting ketone can be reduced to the corresponding alkane via methods like the Wolff-Kishner or Clemmensen reduction.

-

Purification: Purify the final product by column chromatography or distillation.

Analytical Characterization

The structural elucidation and purity assessment of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the proton and carbon environments within the molecule, confirming the connectivity and substitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.[1] High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[1]

-

Gas Chromatography (GC): GC is a suitable technique for assessing the purity of this volatile compound and for separating it from other isomers.

Applications in Research and Development

As a branched-chain alkane, this compound can serve several purposes in a research and development setting:

-

Reference Standard: It can be used as a reference standard in analytical techniques such as gas chromatography for the identification and quantification of branched alkanes in complex mixtures like fuels or environmental samples.

-

Solvent Studies: Its properties as a non-polar solvent can be investigated for specific applications where its particular boiling point and density are advantageous.

-

Combustion Research: Alkanes are fundamental components of fuels, and the combustion properties of specific isomers like this compound can be studied to understand engine performance and emissions.

Conclusion

While the historical discovery of this compound is not prominently documented, its identity as a distinct chemical entity is well-established through its unique physical and chemical properties. The synthetic pathways outlined in this guide provide viable methods for its preparation in a laboratory setting. For researchers and professionals in drug development, this compound serves as a valuable reference material and a model for understanding the behavior of branched-chain alkanes.

References

Spectroscopic Analysis of 3-Ethyl-2,4-dimethylpentane: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the branched alkane, 3-Ethyl-2,4-dimethylpentane (CAS No. 1068-87-7). The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a centralized resource for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Executive Summary

This compound is a saturated hydrocarbon with the molecular formula C₉H₂₀ and a molecular weight of 128.25 g/mol .[1] As a branched-chain alkane, its structural elucidation relies heavily on a combination of spectroscopic techniques. This guide presents a comprehensive summary of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of this compound is also visualized.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH(CH₃)₂ | 0.845, 0.876 | Doublet | J = 6.8 Hz |

| -CH₂CH ₃ | 0.785 | Triplet | Not specified |

| -CH -CH₂CH₃ | 1.74 | Multiplet | J = 5.1 Hz |

| -CH ₂CH₃ | 1.25 | Multiplet | J(B,C) = 7.6 Hz, J(B,F) = 5.3 Hz |

Note: The assignments are based on available spectral data.[2] Actual spectra may exhibit more complex multiplets due to the diastereotopic nature of the methyl groups and potential second-order effects.

¹³C NMR Spectroscopic Data

Experimental ¹³C NMR data for this compound is referenced in the literature (L.P. Lindeman, J.Q. Adams, Anal. Chem. 43, 1245 (1971)), however, specific chemical shift values were not available in the consulted resources. Based on typical chemical shifts for alkanes, the following are expected ranges:

| Carbon Type | Expected Chemical Shift Range (ppm) |

| Primary (CH₃) | 10 - 25 |

| Secondary (CH₂) | 20 - 35 |

| Tertiary (CH) | 25 - 45 |

Infrared (IR) Spectroscopy

The following table lists the major absorption bands in the gas-phase IR spectrum of this compound, as sourced from the NIST/EPA Gas-Phase Infrared Database.[3]

| Wavenumber (cm⁻¹) | Assignment |

| ~2870 - 2960 | C-H stretching vibrations |

| ~1465 | C-H bending vibrations (CH₂ and CH₃) |

| ~1380 | C-H bending vibrations (CH₃) |

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak is often of low intensity.

| m/z | Relative Abundance | Proposed Fragment |

| 43 | Base Peak | [C₃H₇]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired on a high-field NMR spectrometer. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For signal enhancement, multiple scans (typically 8 to 16) are co-added.

-

¹³C NMR: The carbon-13 NMR spectrum is obtained on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the neat (undiluted) spectrum is typically recorded.

Sample Preparation: A single drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.

Data Acquisition: The prepared salt plates are placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as hexane or dichloromethane.

Data Acquisition:

-

Injection: A small volume (typically 1 µL) of the prepared solution is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.

-

Ionization and Fragmentation: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each fragment at its specific m/z, generating the mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

The Unseen Architects: A Technical Guide to Branched Alkane Chemistry in Scientific Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, the seemingly simple saturated hydrocarbons, are fundamental building blocks in the world of organic chemistry. Their nuanced structural variations, departing from the linear arrangement of their straight-chain counterparts, introduce a fascinating complexity that profoundly influences their physicochemical properties and reactivity. For researchers in the chemical sciences and professionals in drug development, a deep understanding of the principles governing branched alkane chemistry is not merely academic—it is a critical tool for molecular design, synthesis, and the optimization of therapeutic agents. This in-depth technical guide explores the core principles of branched alkane chemistry, from their structural and thermodynamic characteristics to their synthesis and analysis, with a special focus on their strategic application in the pharmaceutical industry.

Core Principles of Branched Alkane Chemistry

Structure and Nomenclature

Branched alkanes are acyclic saturated hydrocarbons featuring alkyl groups attached to a principal, longest continuous carbon chain.[1][2] The general chemical formula for alkanes is CnH2n+2.[3] Each carbon atom is sp³-hybridized, forming four single sigma bonds in a tetrahedral geometry.[3] The presence of branches creates structural isomers, which are molecules with the same molecular formula but different atomic arrangements.[4]

The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming these complex structures to ensure clarity and precision:[5][6]

-

Identify the Parent Chain: The longest continuous chain of carbon atoms determines the base name of the alkane (e.g., hexane, heptane).[6]

-

Number the Parent Chain: The chain is numbered from the end that gives the substituents (branches) the lowest possible locants.[6]

-

Name the Substituents: Each branch is named as an alkyl group by changing the "-ane" suffix of the corresponding alkane to "-yl" (e.g., methane becomes methyl).[5][7]

-

Assemble the Name: The full name is constructed by listing the substituents in alphabetical order, preceded by their numerical locants. Prefixes like "di-," "tri-," and "tetra-" are used for multiple identical substituents.[6]

A logical workflow for applying these rules is essential for accurate nomenclature.

Physical Properties: The Impact of Branching

The introduction of branches into an alkane's structure has significant and predictable effects on its physical properties, a critical consideration in both industrial applications and drug design.

-

Boiling Point: Branched alkanes exhibit lower boiling points than their linear isomers.[8][9] This is due to a decrease in the molecule's surface area, which reduces the effectiveness of the intermolecular van der Waals forces (London dispersion forces).[10] The more compact, spherical shape of highly branched alkanes prevents the close packing that maximizes these forces in straight-chain molecules.[11][12]

-

Melting Point: The effect of branching on melting point is more complex and is largely dictated by the molecule's ability to pack into a crystal lattice.[10] Increased branching can lead to a more symmetrical, compact structure that packs more efficiently, resulting in a higher melting point.[11] A prime example is the comparison between n-pentane and its highly branched isomer, neopentane (2,2-dimethylpropane), which has a significantly higher melting point.[10][11]

-

Density: The density of alkanes generally increases with molecular weight. However, for isomers, increased branching leads to a more compact structure, which can result in a slightly higher density compared to their linear counterparts, although all alkanes are less dense than water.

-

Solubility: Alkanes are nonpolar molecules and are therefore insoluble in water but soluble in nonpolar organic solvents.[12] Branching does not significantly alter this general characteristic.

The following tables summarize key physical property data for isomers of pentane, hexane, and octane, illustrating these principles.

**Table 1: Physical Properties of Pentane Isomers (C₅H₁₂) **

| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |

| n-Pentane | CH₃(CH₂)₃CH₃ | 36.1 | -129.7 | 0.626 |

| Isopentane (2-Methylbutane) | (CH₃)₂CHCH₂CH₃ | 27.9 | -159.9 | 0.620 |

| Neopentane (2,2-Dimethylpropane) | (CH₃)₄C | 9.5 | -16.6 | 0.591 |

Table 2: Physical Properties of Hexane Isomers (C₆H₁₄)

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| n-Hexane | 68.7 | -95.3 |

| 2-Methylpentane | 60.3 | -153.7 |

| 3-Methylpentane | 63.3 | -118 |

| 2,2-Dimethylbutane | 49.7 | -99.9 |

| 2,3-Dimethylbutane | 58.0 | -128.5 |

Table 3: Physical Properties of Selected Octane Isomers (C₈H₁₈)

| Isomer | Boiling Point (°C) | Melting Point (°C) |

| n-Octane | 125.7 | -56.8 |

| 2-Methylheptane | 117.6 | -109.0 |

| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | -107.4 |

Chemical Reactivity and Stability

Alkanes are generally considered to be chemically inert due to the strength and nonpolar nature of their C-C and C-H single bonds.[13][14] However, they do undergo several important reactions, and branching can influence both the rate and outcome of these transformations.

-

Combustion: All alkanes undergo combustion in the presence of oxygen to produce carbon dioxide, water, and heat.[8][15] The heat of combustion (ΔH°c) is a measure of the energy released. For a set of isomers, the more stable the isomer, the less heat it releases upon combustion.[16][17] Branched alkanes are thermodynamically more stable than their linear counterparts and thus have lower heats of combustion.[8][17] This increased stability is attributed to factors including electron correlation and electrostatic effects.[18]

Table 4: Heats of Combustion for Pentane Isomers

| Isomer | Heat of Combustion (kJ/mol) | Relative Stability |

| n-Pentane | -3509 | Least Stable |

| Isopentane (2-Methylbutane) | -3506 | Moderately Stable |

| Neopentane (2,2-Dimethylpropane) | -3492 | Most Stable |

Data sourced from[16]

-

Halogenation: In the presence of UV light or heat, alkanes react with halogens (Cl₂, Br₂) via a free-radical chain mechanism.[19] Branching significantly affects the regioselectivity of this reaction. The stability of the intermediate radical follows the order: tertiary > secondary > primary. Consequently, halogenation is selective, with substitution occurring preferentially at the most substituted carbon atom.[20] Bromination is more selective than chlorination.[21]

-

Cracking: At high temperatures and pressures, often with a catalyst, the C-C bonds in larger alkanes can be broken in a process called cracking.[14] This is a crucial process in the petroleum industry for producing smaller, more valuable hydrocarbons like gasoline.

Experimental Protocols for Synthesis and Analysis

A robust understanding of branched alkanes necessitates familiarity with their synthesis and analytical characterization.

Synthesis of Branched Alkanes

While direct branching of linear alkanes is challenging, several reliable methods exist for constructing branched carbon skeletons.

This protocol is adapted from established methods for forming highly branched alkanes.[3]

Objective: To synthesize 2,2-dimethylpentane by reacting a Grignard reagent with a suitable tertiary alkyl halide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

tert-Pentyl chloride (2-chloro-2-methylbutane)

-

Methyl iodide

-

Hydrochloric acid (dilute)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser, separatory funnel)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a flame-dried three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.

-

Place magnesium turnings in the flask.

-

Add a small volume of a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.

-

Initiate the reaction by adding a few drops of the methyl iodide solution to the magnesium. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of methylmagnesium iodide.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of tert-pentyl chloride in anhydrous diethyl ether to the dropping funnel.

-